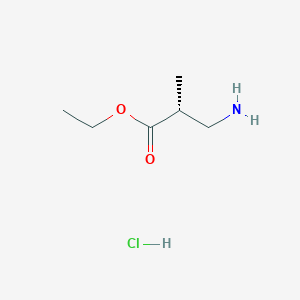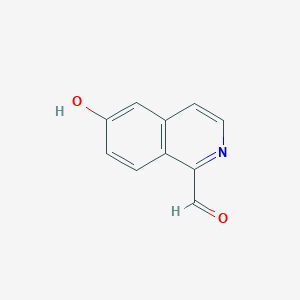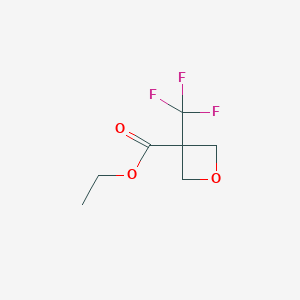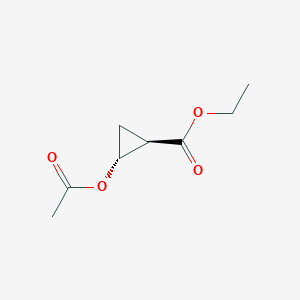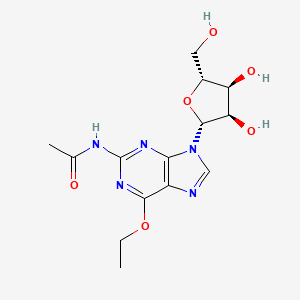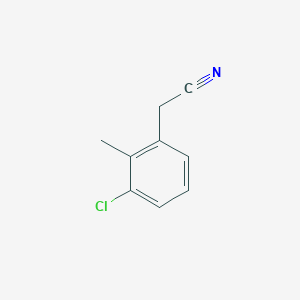![molecular formula C10H10N4 B12953138 [2,3'-Bipyridine]-5,6'-diamine](/img/structure/B12953138.png)
[2,3'-Bipyridine]-5,6'-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2,3’-Bipyridine]-5,6’-diamine is a derivative of bipyridine, a class of compounds consisting of two pyridine rings. Bipyridine derivatives are known for their versatility and are used in various fields such as coordination chemistry, catalysis, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,3’-Bipyridine]-5,6’-diamine typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of boronic acids with halopyridines in the presence of a palladium catalyst.
Stille Coupling: This method uses organotin compounds and halopyridines with a palladium catalyst.
Negishi Coupling: This method involves the reaction of organozinc compounds with halopyridines.
Ullmann Coupling: This method uses copper catalysts to couple halopyridines.
Industrial Production Methods
Industrial production of bipyridine derivatives often employs scalable methods such as:
Electrochemical Methods: These methods use electrochemical cells to drive the coupling reactions, offering a more environmentally friendly approach.
Homogeneous Catalysis: This method uses soluble metal catalysts to achieve high yields and selectivity.
Heterogeneous Catalysis: This method uses solid catalysts, which can be easily separated from the reaction mixture.
化学反应分析
Types of Reactions
[2,3’-Bipyridine]-5,6’-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
Oxidation: Formation of bipyridine N-oxides.
Reduction: Formation of bipyridine amines.
Substitution: Formation of halogenated bipyridines.
科学研究应用
[2,3’-Bipyridine]-5,6’-diamine has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its pharmacological properties, including its use as a phosphodiesterase inhibitor.
Industry: Used in the development of materials such as electrochromic devices and redox flow batteries.
作用机制
The mechanism of action of [2,3’-Bipyridine]-5,6’-diamine involves its interaction with molecular targets such as enzymes and receptors. For example, as a phosphodiesterase inhibitor, it increases intracellular levels of cyclic adenosine monophosphate (cAMP), leading to various physiological effects . The compound’s ability to chelate metal ions also plays a significant role in its mechanism of action .
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: Known for its strong chelating properties and use in coordination chemistry.
4,4’-Bipyridine: Used as a precursor to redox-active compounds such as paraquat.
3,3’-Bipyridine: Less commonly used but still significant in certain catalytic applications.
Uniqueness
[2,3’-Bipyridine]-5,6’-diamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions .
属性
分子式 |
C10H10N4 |
|---|---|
分子量 |
186.21 g/mol |
IUPAC 名称 |
5-(5-aminopyridin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C10H10N4/c11-8-2-3-9(13-6-8)7-1-4-10(12)14-5-7/h1-6H,11H2,(H2,12,14) |
InChI 键 |
FFKXFAYDQCBKOK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1C2=NC=C(C=C2)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


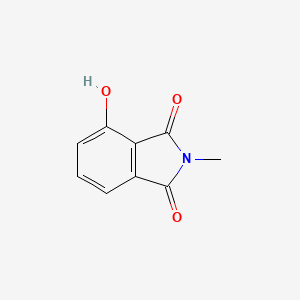

![(5-Methoxybenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12953068.png)
